Methyl 3-difluoromethoxy-thiophene-2-carboxylate
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Overview
Description
Methyl 3-difluoromethoxy-thiophene-2-carboxylate is a chemical compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-difluoromethoxy-thiophene-2-carboxylate, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Methyl 3-difluoromethoxy-thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 3-difluoromethoxy-thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 3-difluoromethoxy-thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes. For example, some thiophene-based compounds inhibit voltage-gated sodium channels, leading to their use as local anesthetics .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 3-difluoromethoxy-thiophene-2-carboxylate is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiophene derivatives and may contribute to its specific applications and properties.
Properties
CAS No. |
202400-95-1 |
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Molecular Formula |
C7H6F2O3S |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
methyl 3-(difluoromethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H6F2O3S/c1-11-6(10)5-4(2-3-13-5)12-7(8)9/h2-3,7H,1H3 |
InChI Key |
QORROJKXCLDJHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC(F)F |
Origin of Product |
United States |
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